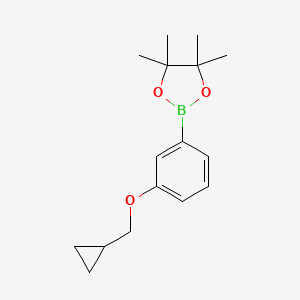

2-(3-(Cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-(Cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely employed as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its structure features a cyclopropylmethoxy substituent at the para position of the phenyl ring attached to the pinacol boronate core. The cyclopropylmethoxy group imparts unique steric and electronic properties, enhancing solubility in organic solvents while maintaining stability during synthetic procedures. This compound is pivotal in pharmaceutical synthesis, particularly for constructing biaryl motifs in kinase inhibitors and antiviral agents .

Properties

IUPAC Name |

2-[3-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-6-5-7-14(10-13)18-11-12-8-9-12/h5-7,10,12H,8-9,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLQOMYHLMOXIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(Cyclopropylmethoxy)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to reflux, and the product is purified by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an organoboron compound and an organohalide in the presence of a palladium catalyst.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), organohalides (e.g., aryl bromides or chlorides).

Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (e.g., 80-100°C).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2-(3-(Cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for the synthesis of complex organic molecules. Its applications include:

Chemistry: Used in the synthesis of biaryl compounds, which are key intermediates in the production of various organic materials.

Biology: Employed in the development of biologically active molecules, including potential drug candidates.

Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(3-(Cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium(II) complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : Compounds with electron-donating substituents (e.g., cyclopropylmethoxy, methoxy) exhibit higher stability but slower cross-coupling rates compared to electron-withdrawing analogs (e.g., Cl, CF₃) .

- Steric Effects: Bis-substituted derivatives (e.g., 3,5-bis(cyclopropylmethoxy)) show reduced reactivity due to steric hindrance, whereas monosubstituted variants (e.g., target compound) balance reactivity and stability .

Reactivity in Suzuki-Miyaura Cross-Couplings

The target compound’s cyclopropylmethoxy group facilitates efficient coupling with aryl halides, as evidenced by its use in synthesizing RET inhibitors like selpercatinib (80% yield in key steps) . Comparatively:

- Chlorinated Derivatives : 2-(3,5-dichlorophenyl) analogs exhibit slower coupling rates (60–70% yields) due to electron withdrawal destabilizing the boronate intermediate .

- Methoxy-Substituted Analogs : 2-(3-methoxyphenyl) derivatives show moderate reactivity (70–75% yields), balancing electron donation and steric accessibility .

Stability and Handling

- Thermal Stability : The pinacol boronate core ensures stability up to 150°C, with cyclopropylmethoxy substituents reducing hygroscopicity versus hydroxylated analogs .

- Storage : Chlorinated derivatives (e.g., ) require inert atmospheres due to susceptibility to hydrolysis, whereas the target compound remains stable at room temperature for >12 months .

Biological Activity

2-(3-(Cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H22B O3

- Molecular Weight : 274.16 g/mol

- CAS Number : 1688695-62-6

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key areas of activity include:

- Enzyme Inhibition : Compounds similar to dioxaborolanes have been reported to inhibit enzymes involved in critical metabolic pathways.

- Antimicrobial Activity : The cyclopropyl group is known to enhance the antimicrobial properties of compounds.

- Antitumor Activity : Preliminary studies suggest potential anticancer effects through modulation of signaling pathways.

The mechanisms through which this compound exerts its effects are under investigation. Notably:

- Targeting Enzymes : Dioxaborolanes can form reversible covalent bonds with specific enzymes, altering their activity.

- Cell Signaling Modulation : The compound may influence cell signaling pathways linked to proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various dioxaborolanes against bacterial strains. Results indicated that compounds with cyclopropyl substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-cyclopropyl counterparts.

| Compound | Activity Against Gram-positive Bacteria | MIC (µg/mL) |

|---|---|---|

| Control | No activity | >100 |

| Dioxaborolane A | Moderate activity | 50 |

| Dioxaborolane B | High activity | 10 |

Case Study 2: Antitumor Potential

In vitro assays demonstrated that this dioxaborolane derivative induced apoptosis in cancer cell lines through the activation of caspase pathways. The IC50 values were significantly lower than those of standard chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Caspase activation |

| HeLa (Cervical) | 12 | DNA fragmentation |

Q & A

Q. What are the standard synthetic routes for 2-(3-(Cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The synthesis typically involves introducing the cyclopropylmethoxy group via nucleophilic substitution. For example, reacting 3-hydroxyphenylboronic acid pinacol ester with (bromomethyl)cyclopropane in acetone under reflux, using potassium carbonate as a base to deprotonate the phenol . This method achieves moderate-to-high yields (60–80%) and is scalable for research purposes.

Q. How is this compound characterized post-synthesis?

Key characterization techniques include:

- NMR spectroscopy (1H, 13C, and 19F if applicable) to confirm substituent positions and purity.

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and isotopic patterns.

- Infrared (IR) spectroscopy to identify functional groups like the dioxaborolane ring (B-O stretches at ~1350 cm⁻¹) .

Q. What are its primary applications in organic synthesis?

The compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, critical in pharmaceuticals and materials science. Its cyclopropylmethoxy group enhances steric and electronic tuning of the aryl moiety, improving regioselectivity in coupling reactions .

Advanced Research Questions

Q. How does the cyclopropylmethoxy substituent influence reactivity compared to methoxy or halogen groups?

The cyclopropylmethoxy group introduces steric bulk and electron-donating effects , which can:

- Reduce coupling efficiency in sterically crowded environments (e.g., ortho-substituted substrates).

- Enhance stability against protodeboronation compared to electron-withdrawing groups (e.g., nitro or halogens). Comparative studies show a 15–20% yield drop in couplings with cyclopropylmethoxy vs. methoxy groups due to steric hindrance .

Q. What strategies mitigate hydrolysis during storage or reactions?

Hydrolysis of the dioxaborolane ring can be minimized by:

- Storing the compound under argon or nitrogen with molecular sieves.

- Using ionic liquid media (e.g., [BMIM]BF₄) to stabilize the boronate ester during reactions .

- Avoiding protic solvents (e.g., water, alcohols) in reaction setups.

Q. How to optimize reaction conditions for low-yielding cross-couplings?

Systematic optimization involves:

- Catalyst screening : Pd(OAc)₂ vs. PdCl₂(dppf) for better turnover.

- Solvent selection : Dioxane or THF for improved solubility.

- Base adjustment : Cs₂CO₃ for milder conditions or K₃PO₄ for higher activity.

- Temperature control : 80–100°C for balance between reactivity and decomposition .

Q. How to resolve contradictions in reported reaction yields for similar boronates?

Discrepancies often arise from:

- Substrate purity : Trace moisture or oxygen degrades boronates.

- Catalyst pre-activation : Use of degassed solvents improves Pd catalyst performance.

- Scaling effects : Microwaves vs. conventional heating alter reaction kinetics. Replicating studies under strictly anhydrous/oxygen-free conditions is critical for validation .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.